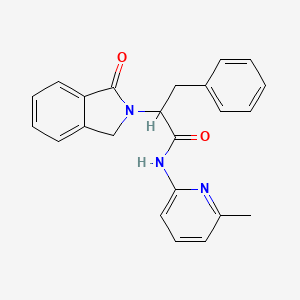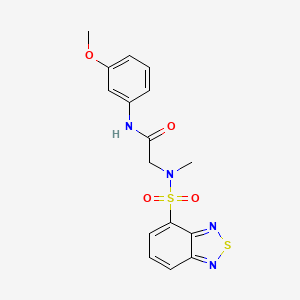![molecular formula C13H9N3O2S2 B7478676 N-1,3-thiazol-2-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide](/img/structure/B7478676.png)
N-1,3-thiazol-2-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-thiazol-2-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide, commonly known as TBX-3400, is a compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific protein called Bruton's tyrosine kinase (BTK), which is involved in the development and activation of immune cells. TBX-3400 has shown promising results in preclinical studies as a potential treatment for various autoimmune diseases, cancers, and inflammatory disorders.
Mécanisme D'action
TBX-3400 works by inhibiting the activity of N-1,3-thiazol-2-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide, a protein that plays a crucial role in the activation of immune cells. N-1,3-thiazol-2-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide is involved in the signaling pathways that lead to the activation of B cells, T cells, and other immune cells. By inhibiting N-1,3-thiazol-2-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide, TBX-3400 blocks the activation of these immune cells, leading to a reduction in inflammation and other immune-related disorders.
Biochemical and Physiological Effects:
TBX-3400 has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. It also reduces the activation and proliferation of immune cells, leading to a reduction in inflammation and tissue damage. TBX-3400 has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity or adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TBX-3400 is its potent and selective inhibition of N-1,3-thiazol-2-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide, which makes it a promising therapeutic agent for various autoimmune diseases, cancers, and inflammatory disorders. However, one of the limitations of TBX-3400 is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on the safety and efficacy of TBX-3400 in humans, which limits its potential clinical applications.
Orientations Futures
There are several future directions for the research and development of TBX-3400. One direction is to optimize the synthesis of TBX-3400 to improve its solubility and bioavailability. Another direction is to conduct further preclinical studies to evaluate the safety and efficacy of TBX-3400 in various disease models. Finally, clinical trials are needed to evaluate the safety and efficacy of TBX-3400 in humans and to determine its potential clinical applications.
Méthodes De Synthèse
The synthesis of TBX-3400 involves several steps, starting from commercially available starting materials. The first step involves the formation of a thiazole ring by reacting 2-aminothiophenol with α-bromoacetophenone in the presence of a base. The resulting thiazole intermediate is then reacted with 2-chloro-5-nitrobenzoic acid in the presence of a reducing agent to form the desired benzisoxazole ring. Finally, the carboxamide group is introduced by reacting the benzisoxazole intermediate with an appropriate amine in the presence of a coupling agent.
Applications De Recherche Scientifique
TBX-3400 has been extensively studied in various preclinical models of autoimmune diseases, cancers, and inflammatory disorders. In a mouse model of rheumatoid arthritis, TBX-3400 was found to significantly reduce joint inflammation and destruction. In a mouse model of multiple sclerosis, TBX-3400 was found to reduce the severity of symptoms and delay disease progression. In preclinical models of various cancers, TBX-3400 has shown promising results as a potential therapeutic agent.
Propriétés
IUPAC Name |
N-(1,3-thiazol-2-yl)-4,5-dihydrothieno[2,3-g][1,2]benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S2/c17-12(15-13-14-4-6-20-13)10-8-1-2-9-7(3-5-19-9)11(8)18-16-10/h3-6H,1-2H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMDYGZRRVKARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C3=C1C(=NO3)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-Thiazol-2-YL)-4,5-dihydrothieno[2,3-G][1,2]benzisoxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] butanoate](/img/structure/B7478594.png)
![(2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid](/img/structure/B7478612.png)
![6-[2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7478614.png)

![8-Methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7478640.png)
![N-cycloheptyl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide](/img/structure/B7478645.png)
![N-2,3-dihydro-1,4-benzodioxin-6-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide](/img/structure/B7478646.png)
![3-[(2,4-Dichlorophenoxy)methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7478662.png)
![6-chloro-3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B7478672.png)
![N-[2-(1H-indol-3-yl)ethyl]-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide](/img/structure/B7478679.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide](/img/structure/B7478682.png)
![3-[(3-Phenylpyrrolidin-1-yl)carbonyl]-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole](/img/structure/B7478684.png)
![1-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-3-yl}carbonyl)-4-pyridin-2-ylpiperazine](/img/structure/B7478693.png)
